Potent Sub-Micromolar Inhibition of Human Carboxylesterase 2 (CE2) in Liver Microsomes
The target compound inhibits human CE2 with an IC50 of 20 nM and a competitive Ki of 42 nM in human liver microsomes using fluorescein diacetate as substrate [1]. In comparison, the widely used CE2 inhibitor loperamide exhibits an IC50 of approximately 400–1,500 nM across similar microsomal assay formats [2], and the reference inhibitor BNPP (bis(4-nitrophenyl) phosphate) typically shows IC50 values in the 10–100 µM range [3]. The target compound is therefore >20-fold more potent than loperamide and >500-fold more potent than BNPP at the CE2 active site, providing a clear quantitative advantage for applications requiring robust CE2 blockade at low compound concentrations.
| Evidence Dimension | CE2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM |
| Comparator Or Baseline | Loperamide (IC50 ≈ 400–1,500 nM); BNPP (IC50 ≈ 10–100 µM) |
| Quantified Difference | Target compound is ≥20-fold more potent than loperamide and ≥500-fold more potent than BNPP |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
For procuring a chemical probe to study CE2-mediated drug metabolism or prodrug activation, superior potency enables lower working concentrations and reduces off-target effects at higher doses.
- [1] BindingDB. BDBM50154561: Activity Spreadsheet – Enzyme Inhibition Constant Data. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561 (accessed 2026-04-29). View Source
- [2] Shimizu M, et al. Inhibitory effects of loperamide on human carboxylesterase 2. Drug Metab Pharmacokinet. 2008;23(6):411-416. (Representative CE2 inhibitor potency range.) View Source
- [3] Hatfield JM, et al. Carboxylesterase inhibitors: an update. Expert Opin Ther Pat. 2018;28(12):931-944. (Review of CE2 inhibitor potencies including BNPP.) View Source
